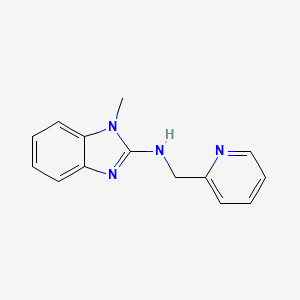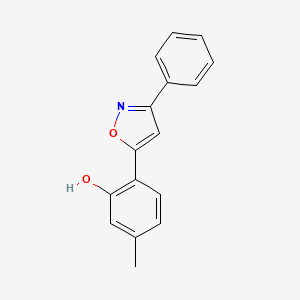
5-(cyclohexylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclohexylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of oxazole derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of 5-(Cyclohexylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that 5-(Cyclohexylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile exhibits potent anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been found to possess anticonvulsant activity by modulating the activity of GABA receptors. Additionally, this compound has been shown to possess antimicrobial activity by disrupting the cell membrane of microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(Cyclohexylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile in lab experiments is its potent pharmacological activity. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 5-(Cyclohexylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile. These include:
1. Studying the potential of this compound as a therapeutic agent for the treatment of various inflammatory and pain-related disorders.
2. Investigating the mechanism of action of this compound in more detail to gain a better understanding of its pharmacological effects.
3. Developing novel derivatives of 5-(Cyclohexylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile with improved pharmacological properties.
4. Studying the potential of this compound as an antimicrobial agent for the treatment of various infectious diseases.
5. Investigating the potential of this compound as a modulator of GABA receptors for the treatment of epilepsy and other neurological disorders.
In conclusion, 5-(Cyclohexylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is a promising compound with potent pharmacological properties. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5-(Cyclohexylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile involves the reaction of 2-methyl-4'-nitroacetophenone with cyclohexylamine followed by cyclization with potassium carbonate. The resulting compound is then subjected to a reaction with ethyl cyanoacetate to yield the final product.
Applications De Recherche Scientifique
The potential of 5-(Cyclohexylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile as a therapeutic agent has been extensively studied. Research has shown that this compound exhibits potent anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to possess antimicrobial activity against a wide range of microorganisms.
Propriétés
IUPAC Name |
5-(cyclohexylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-7-5-6-10-14(12)16-20-15(11-18)17(21-16)19-13-8-3-2-4-9-13/h5-7,10,13,19H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVJIYHQVOHQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NC3CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-morpholinylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5790324.png)
![tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5790328.png)




![2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5790343.png)

![2-{[(4-chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5790380.png)



